methyl({[(3R)-pyrrolidin-3-yl]methyl})amine
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Overview
Description
Methyl({[(3R)-pyrrolidin-3-yl]methyl})amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like silver oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl({[(3R)-pyrrolidin-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
Methyl({[(3R)-pyrrolidin-3-yl]methyl})amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl({[(3R)-pyrrolidin-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the methylamine group.
N-Methylpyrrolidine: Similar structure but lacks the specific stereochemistry.
Prolinol: Contains a hydroxyl group instead of a methylamine group.
Uniqueness
Methyl({[(3R)-pyrrolidin-3-yl]methyl})amine is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and the methylamine group. This combination can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
N-methyl-1-[(3R)-pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H14N2/c1-7-4-6-2-3-8-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
JVODWNWKCOVKTO-ZCFIWIBFSA-N |
Isomeric SMILES |
CNC[C@H]1CCNC1 |
Canonical SMILES |
CNCC1CCNC1 |
Origin of Product |
United States |
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